molecular formula C6H6N2O5 B1661629 4-Nitro-2-pyridinecarboxylic acid hydrate CAS No. 929257-73-8

4-Nitro-2-pyridinecarboxylic acid hydrate

Cat. No.: B1661629
CAS No.: 929257-73-8
M. Wt: 186.12
InChI Key: XNNOBMCALGAPGE-UHFFFAOYSA-N
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Description

Contextualization within Pyridinecarboxylic Acid Chemistry

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. These compounds are of immense importance in various fields, particularly in the development of pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring and the carboxylic acid group(s) can act as coordination sites for metal ions, making them excellent ligands in coordination chemistry.

4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303) belongs to this family, with the addition of a nitro group at the 4-position of the pyridine ring. This electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, thereby modulating its reactivity and potential applications.

Significance as a Precursor and Research Intermediate

The strategic placement of the carboxylic acid and nitro functional groups makes 4-Nitro-2-pyridinecarboxylic acid hydrate a valuable precursor and intermediate in multi-step organic syntheses. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for molecular elaboration.

Furthermore, the nitro group can be reduced to an amino group, opening up another avenue for chemical modification and the introduction of diverse functionalities. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, derivatives of pyridinecarboxylic acids are utilized in the synthesis of antihypertensive agents. nih.gov

Overview of Key Research Domains

The application of this compound as a research intermediate is primarily concentrated in two dynamic fields:

Medicinal Chemistry: The pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. The ability to introduce various substituents onto the pyridine ring via the carboxylic acid and nitro functionalities of this compound makes it a valuable tool for the synthesis of novel drug candidates. Aromatic nitro compounds play a significant role in the synthesis of drugs and pharmaceutically oriented molecules. mdpi.com

Materials Science: In the realm of materials science, this compound serves as a crucial building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, separation, and catalysis. MOFs functionalized with nitro groups have been analyzed for their preparation and applications in adsorption and catalysis. researchgate.net

The subsequent sections will delve deeper into the specific research findings and applications of this compound within these key domains.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4.H2O/c9-6(10)5-3-4(8(11)12)1-2-7-5;/h1-3H,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOBMCALGAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20853696
Record name 4-Nitropyridine-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20853696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929257-73-8
Record name 4-Nitropyridine-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20853696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Nitro 2 Pyridinecarboxylic Acid Hydrate and Derivatives

Nitration Strategies for Pyridinecarboxylic Acid Scaffolds

Direct nitration of pyridinecarboxylic acid scaffolds is notoriously difficult and often results in low yields and a mixture of isomers. researchgate.netrsc.org The deactivating nature of both the ring nitrogen and the carboxyl group directs electrophilic attack away from the 2, 4, and 6 positions. Therefore, achieving substitution at the 4-position requires specialized strategies that overcome the inherent reactivity of the substrate.

Achieving regiocontrol in the nitration of 2-pyridinecarboxylic acid (picolinic acid) to obtain the 4-nitro isomer is not feasible through direct electrophilic aromatic substitution, which would preferentially yield 3- and 5-nitro isomers. rsc.org The most effective and widely adopted regioselective protocol involves modifying the electronic properties of the pyridine (B92270) ring through the formation of an N-oxide. umsl.edu

The N-Oxide Strategy proceeds as follows:

N-Oxidation: The nitrogen atom of picolinic acid is oxidized to form picolinic acid N-oxide. This transformation is crucial as the N-oxide group acts as an electron-donating group through resonance, thereby activating the pyridine ring towards electrophilic attack, particularly at the 4-position (para-position).

Nitration: The resulting picolinic acid N-oxide undergoes nitration, typically using a potent nitrating mixture such as sulfuric acid and fuming nitric acid. umsl.edu The strong activating and directing effect of the N-oxide group channels the nitronium ion (NO₂⁺) to the C4 carbon, yielding 4-nitropicolinic acid N-oxide with high regioselectivity. umsl.edu

Deoxygenation: The final step involves the reduction of the N-oxide back to the pyridine nitrogen to yield the target compound, 4-Nitro-2-pyridinecarboxylic acid.

This multi-step pathway circumvents the unfavorable electronics of the parent heterocycle for 4-position substitution. In contrast, other established nitration protocols for pyridines are unsuitable for this target. For instance, Bakke's procedure, which uses dinitrogen pentoxide followed by sodium bisulfite, yields 3-nitropyridines through a non-electrophilic researchgate.net sigmatropic shift mechanism. researchgate.netresearchgate.netrsc.org Similarly, nitration with nitric acid in trifluoroacetic anhydride (B1165640), as reported by Katritzky et al., also favors substitution at the 3-position. rsc.orgresearchgate.net

The optimization of reaction parameters is critical for maximizing the yield and purity of nitrated pyridine derivatives. Key variables include the choice of nitrating agent, solvent, temperature, and reaction time. For the targeted synthesis of 4-Nitro-2-pyridinecarboxylic acid via the N-oxide intermediate, harsh conditions involving fuming nitric acid and sulfuric acid are employed to ensure the reaction proceeds. umsl.edu

Alternative nitration systems have been optimized for different pyridine substrates, which can inform the general understanding of these reactions. For example, the use of dinitrogen pentoxide in organic solvents like dichloromethane (B109758) followed by a bisulfite quench at room temperature has been optimized for the synthesis of 3-nitropyridines. ntnu.no Another approach involves using nitric acid in trifluoroacetic anhydride at low temperatures (chilled in an ice bath), which has been shown to produce 3-nitropyridines in yields ranging from 10-83%, depending on the substrate. researchgate.netrsc.org Radical-based nitration has also been optimized using tert-Butyl nitrite (B80452) (TBN) and TEMPO in solvents like toluene (B28343) or THF at 70°C. acs.org

The following table summarizes various optimized conditions for the nitration of pyridine scaffolds, highlighting the diversity of approaches and their regiochemical outcomes.

Nitration ProtocolReagentsConditionsPrimary ProductYieldReference
N-Oxide StrategyH₂SO₄ / Fuming HNO₃Not specified4-Nitropyridine-N-Oxide derivativeNot specified umsl.edu
Katritzky NitrationHNO₃ / Trifluoroacetic AnhydrideChilled (ice bath), 2 h3-Nitropyridine derivatives10-83% researchgate.netrsc.org
Bakke Procedure1. D₂O₅ in CH₂Cl₂ or CH₃NO₂ 2. NaHSO₃ in MeOH/H₂ORoom Temperature3-Nitropyridine derivativesGood for 4-substituted pyridines ntnu.no
Radical Meta-Nitrationt-BuONO (TBN), TEMPO, AirToluene, 70°C, 24 h; then 6N HCl, 70°C, 36 hmeta-Nitropyridine derivatives70-87% acs.org

Catalytic Approaches in Synthesis

The development of catalytic methods for the synthesis of nitropyridines is highly desirable to improve efficiency, selectivity, and reduce the reliance on stoichiometric harsh reagents. Research in this area is focused on both homogeneous and heterogeneous systems, particularly for the key N-oxidation step that enables regioselective 4-nitration.

While direct catalytic nitration of pyridine rings remains a formidable challenge, homogeneous catalysis has been effectively applied to the crucial N-oxidation of the picolinic acid scaffold. Cerium(IV)-sandwiched polyoxometalates have been investigated as effective homogeneous catalysts for the oxidation of pyridines using hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net This approach facilitates the formation of the picolinic acid N-oxide intermediate under milder conditions than traditional methods. Although these systems can provide good results, they often face challenges related to catalyst recovery and reusability. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of sustainable chemistry.

Significant progress has been made in developing heterogeneous catalysts for pyridine N-oxidation. A nano-catalyst created by intercalating a Cerium(IV)-sandwiched polyoxometalate into tris(hydroxymethyl) aminomethane-modified layered double hydroxides (LDHs) has proven to be a highly effective and reusable heterogeneous catalyst. researchgate.net This system efficiently catalyzes the oxidation of pyridines with H₂O₂ in water, a green solvent, and can be recovered and reused multiple times without a significant loss of activity. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303) is essential for developing environmentally benign and sustainable manufacturing processes. This involves a focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key green approaches applicable to this synthesis include:

Use of Greener Reagents: Traditional nitration relies on a mixture of concentrated sulfuric and nitric acids, which are corrosive and generate significant acidic waste. The N-oxidation step can be made greener by using hydrogen peroxide as the oxidant, which has a benign byproduct (water), especially when paired with a recyclable heterogeneous catalyst. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher yields and cleaner reactions compared to conventional heating.

Benign Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Utilizing water as a solvent, as demonstrated in the heterogeneous catalytic N-oxidation of pyridines, is a significant improvement over volatile organic compounds. researchgate.net The development of solvent-free reaction conditions represents an ideal goal for green synthesis. rsc.org

By combining strategies such as catalytic N-oxidation in water followed by a more efficient nitration step, the synthesis of 4-Nitro-2-pyridinecarboxylic acid can be shifted towards a more sustainable and industrially viable process.

Solvent-Free and Sustainable Methodologies

The paradigm of green chemistry encourages the reduction or elimination of hazardous substances, with a significant focus on solvents, which constitute a large portion of the waste in chemical processes. nih.gov While specific solvent-free industrial syntheses for 4-Nitro-2-pyridinecarboxylic acid hydrate are not extensively documented, the principles of sustainable chemistry are being applied to the synthesis of related pyridine carboxylic acids.

One sustainable approach involves the use of biocatalysts or green catalysts. For instance, pyridine-2-carboxylic acid (P2CA) itself has been identified as a sustainable and efficient catalyst in multicomponent reactions for synthesizing various heterocyclic compounds. nih.govrsc.org These reactions often proceed under milder conditions and can utilize environmentally friendly solvents like water-ethanol mixtures, significantly reducing the ecological footprint of the synthesis. rsc.org Furthermore, the development of enzymatic synthesis routes for pyridine-based polyesters showcases the potential of biocatalysis in creating complex pyridine derivatives without the need for toxic metal catalysts. researchgate.net The synthesis of picolinic acids from catechols using enzymes like catechol 2,3-dioxygenase represents another bio-based approach that could be adapted for creating functionalized pyridine cores. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. nih.govrsc.org

Conventional syntheses of pyridine carboxylic acids, such as the oxidation of alkylpyridines with strong oxidizing agents like nitric acid, often suffer from poor atom economy and generate significant waste streams, including nitrogen oxides and large volumes of wastewater. google.comgoogle.com For example, the historic "mixed acid" route to nitrobenzene (B124822) has a low atom economy of 51% and produces large quantities of spent sulfuric acid. rsc.org

To improve this, modern strategies focus on catalytic processes. Catalytic hydrogenation, for instance, is a highly atom-economical method for reductions. jocpr.com Designing synthetic routes that maximize the incorporation of all starting materials into the product is paramount. rsc.org For the synthesis of 4-Nitro-2-pyridinecarboxylic acid, this would involve selecting nitration and oxidation methods that utilize catalysts instead of stoichiometric reagents, thereby minimizing the formation of by-products. rsc.org The E-factor, which quantifies the mass of waste produced per kilogram of product, is another metric used to assess the environmental impact of a process, with lower values indicating a greener synthesis. nih.gov

Below is a table illustrating the concept of atom economy for different reaction types relevant to organic synthesis.

Reaction TypeGeneral SchemeAtom EconomyWaste Products
Addition A + B → C100%None
Substitution A + BC → AB + C< 100%C
Elimination A → B + C< 100%C
Rearrangement A → B100%None

Derivatization from this compound

The functional groups present in this compound—the carboxylic acid, the nitro group, and the pyridine ring—offer multiple avenues for derivatization to create a wide array of novel molecules.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle for various chemical transformations, primarily through nucleophilic acyl substitution. fiveable.me

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters. This is a fundamental transformation for modifying the compound's solubility and reactivity. fiveable.me

Amide Formation: Treatment with amines, often activated by coupling agents or by converting the carboxylic acid to a more reactive derivative like an acid chloride, produces amides. Acid chlorides can be synthesized using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.me

Polyester (B1180765) Synthesis: Polycondensation reactions with diols can be employed to synthesize novel polyesters containing the nitro-pyridine moiety, potentially leading to materials with unique thermal or crystallization properties. tandfonline.com

TransformationReagentsProduct
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amide Formation Amine (R-NH₂), Coupling AgentAmide
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideAcid Chloride
Reduction to Alcohol Strong reducing agents (e.g., LiAlH₄)Primary Alcohol

Nitro Group Reductions and Modifications

The nitro group is readily reduced to various other nitrogen-containing functional groups, significantly altering the electronic properties of the pyridine ring. The reduction proceeds sequentially through nitroso and hydroxylamino intermediates to the final amine. nih.gov

Reduction to Amines: This is a common and crucial transformation. Several methods exist, allowing for selectivity based on the substrate's other functional groups. wikipedia.org

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. wikipedia.orgcommonorganicchemistry.com Raney Nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media provide mild and selective reduction of the nitro group. commonorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite, sodium sulfide (B99878) (Na₂S), and sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like Ni(OAc)₂ can also be used, offering alternatives for substrates that are sensitive to hydrogenation or acidic conditions. wikipedia.orgorientjchem.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to form hydroxylamines using reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org Treatment with metal hydrides can sometimes lead to the formation of azo compounds. wikipedia.org

The following table summarizes common reagents for the reduction of aromatic nitro groups.

Reagent/SystemConditionsSelectivity Notes
H₂ / Pd/C Catalytic HydrogenationHighly efficient; may reduce other functional groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic HydrogenationUseful for substrates with aryl halides. commonorganicchemistry.com
Fe / Acid (e.g., AcOH) Acidic MediaMild and can be selective in the presence of other reducible groups. commonorganicchemistry.com
SnCl₂ Acidic or Neutral MediaMild and chemoselective. commonorganicchemistry.com
Na₂S or NaSH Aqueous or Alcoholic SolutionCan selectively reduce one nitro group in dinitro compounds. commonorganicchemistry.com
NaBH₄ / Ni(OAc)₂ Wet CH₃CN, Room TempEfficient for a variety of nitro compounds. orientjchem.org

Pyridine Ring Substitutions

The pyridine ring in 4-Nitro-2-pyridinecarboxylic acid is highly electron-deficient. This is due to the electron-withdrawing nature of the ring nitrogen atom and the strongly deactivating nitro and carboxylic acid groups. gcwgandhinagar.compearson.com This electronic character dictates its reactivity.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. gcwgandhinagar.compearson.com In strongly acidic media required for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution extremely difficult. pearson.comrsc.org

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. Nucleophiles can displace leaving groups (if present) on the ring. While the parent compound lacks a suitable leaving group, derivatization could install one, opening pathways for SₙAr reactions.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of 4-nitro-2-pyridinecarboxylic acid is dictated by the interplay of its three functional components: the pyridine (B92270) ring, the electron-withdrawing nitro group, and the carboxylic acid group. These substituents significantly influence the electron density distribution within the molecule, thereby determining its behavior in chemical reactions.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is responsible for the basic properties of pyridines. researchgate.net This lone pair is readily available for protonation, and in acidic media, the pyridine nitrogen of 4-nitro-2-pyridinecarboxylic acid will exist predominantly in its protonated, pyridinium (B92312) form. researchgate.netwikipedia.org This protonation has a profound effect on the reactivity of the ring, as the resulting positive charge strongly deactivates the ring towards electrophilic attack. researchgate.netwikipedia.org

Beyond protonation, the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or sulfates to form quaternary pyridinium salts. researchgate.net However, the presence of the strongly electron-withdrawing nitro and carboxylic acid groups reduces the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netntnu.no This significantly reduces the electron density of the pyridine ring, a phenomenon that has two major consequences for the molecule's reactivity.

Firstly, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. ntnu.nomdma.ch Electrophilic attack is further disfavored by the fact that in the acidic conditions often required for such reactions, the pyridine nitrogen is protonated, adding a positive charge that repels incoming electrophiles. researchgate.netstackexchange.com

Secondly, and more importantly, the strong electron withdrawal by the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). ntnu.noresearchgate.net The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Nucleophilic attack is strongly favored at the positions ortho and para to the nitro group (positions 3 and 5, and the carbon bearing the carboxylic acid, position 2). stackexchange.com This makes the displacement of a suitable leaving group from these positions a feasible reaction pathway. For 4-nitro-2-pyridinecarboxylic acid, this enhanced electrophilicity makes the ring susceptible to attack by various nucleophiles.

The carboxylic acid group at the 2-position undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution and decarboxylation. nih.gov

Nucleophilic Acyl Substitution: In these reactions, the hydroxyl group of the carboxylic acid is replaced by another nucleophile. nih.govmasterorganicchemistry.com The direct attack of a nucleophile on the carboxylate is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, the carboxylic acid typically requires activation. stackexchange.com This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. stackexchange.com The resulting acyl chloride is a potent electrophile and readily reacts with a wide range of nucleophiles.

Decarboxylation: Pyridine-2-carboxylic acids, also known as picolinic acids, are known to undergo decarboxylation upon heating. stackexchange.comcdnsciencepub.com The mechanism for the decarboxylation of picolinic acid and its derivatives is proposed to proceed through a zwitterionic intermediate, often referred to as the Hammick mechanism. cdnsciencepub.comwikipedia.org In this pathway, the isoelectric species (zwitterion) decarboxylates to form a 2-pyridyl carbanion or, more accurately, an ylide intermediate, which is then protonated by a solvent molecule. stackexchange.comcdnsciencepub.com The presence of the nitrogen atom adjacent to the carboxyl group is crucial for this reaction, as it can stabilize the developing negative charge on the ring upon the loss of carbon dioxide. stackexchange.comcdnsciencepub.com The 4-nitro group, being strongly electron-withdrawing, is expected to influence the rate of this reaction. Studies on substituted picolinic acids have shown that a 5-nitro group can accelerate decarboxylation. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 4-nitro-2-pyridinecarboxylic acid hydrate (B1144303) are directly related to the mechanistic pathways described above. While specific kinetic data for this exact compound is limited, valuable insights can be drawn from studies on closely related molecules.

Decarboxylation: The decarboxylation of picolinic acids in aqueous solution has been shown to follow first-order kinetics. cdnsciencepub.com The rate of reaction is highly dependent on the pH of the solution. The reaction rate typically increases from low pH, reaches a maximum near the isoelectric point, and then decreases at higher pH. cdnsciencepub.com This pH-rate profile supports the mechanism where the zwitterionic form of the molecule is the most reactive species. cdnsciencepub.com The anion decarboxylates at a significantly slower rate than the isoelectric species. researchgate.netcdnsciencepub.com

The rate law for the decarboxylation can be expressed as: Rate = kobs[Total Picolinic Acid] where kobs is the observed first-order rate constant, which is a function of pH and the specific rate constants for the decarboxylation of the cationic, zwitterionic, and anionic forms of the acid.

Reacting Species Relative Decarboxylation Rate Reference
ZwitterionHighest cdnsciencepub.com
AnionLower researchgate.netcdnsciencepub.com
CationGenerally low cdnsciencepub.com

Nucleophilic Aromatic Substitution: The rate of nucleophilic aromatic substitution reactions on activated aromatic rings, such as nitropyridines, typically follows second-order kinetics, being first order in the aromatic substrate and first order in the nucleophile. libretexts.orgnih.gov

The rate law is given by: Rate = k[Nitropyridine][Nucleophile]

The rate of these reactions is sensitive to the nature of the solvent, the nucleophile, and any leaving group that may be present on the ring. nih.gov

Detailed activation energy and transition state analyses for 4-nitro-2-pyridinecarboxylic acid are not extensively reported. However, general principles can be applied based on its structure and the mechanisms of its key reactions.

Decarboxylation: The transition state for the decarboxylation of picolinic acids via the ylide mechanism involves the breaking of the C-C bond between the carboxyl group and the pyridine ring. The stability of this transition state is a key factor determining the activation energy. Electron-withdrawing groups, such as the nitro group, can stabilize the developing negative charge on the pyridine ring in the transition state, thereby lowering the activation energy and increasing the reaction rate. cdnsciencepub.com This is consistent with the observation that 5-nitro-picolinic acid decarboxylates faster than picolinic acid itself. cdnsciencepub.com The transition state is likely to be highly polar, involving charge separation as the CO₂ molecule departs.

Nucleophilic Aromatic Substitution: The transition state for an SNAr reaction involves the formation of a high-energy, negatively charged Meisenheimer complex. libretexts.org The activation energy for the reaction is largely determined by the stability of this intermediate. For 4-nitro-2-pyridinecarboxylic acid, the nitro group plays a crucial role in stabilizing this transition state through resonance, which significantly lowers the activation energy compared to an unsubstituted pyridine ring. The geometry of the transition state involves a change in hybridization of the carbon atom being attacked from sp² to sp³. libretexts.org

Linear free-energy relationships, such as the Brønsted equation, are often used to analyze the transition states of nucleophilic substitution reactions by correlating the reaction rate with the basicity of the nucleophile. nih.govlibretexts.org Such analyses can provide insights into the degree of bond formation in the transition state.

Equilibrium Studies and Product Distribution

Currently, there is a lack of published research specifically detailing equilibrium studies and product distribution for reactions involving 4-Nitro-2-pyridinecarboxylic acid hydrate. Such studies would be crucial in understanding the thermodynamic and kinetic parameters that govern its reactivity. For instance, investigations into the acid-base equilibria would provide insights into the pKa values of the carboxylic acid and the protonated pyridine nitrogen, which are fundamental to predicting its behavior in different reaction media.

Furthermore, detailed product distribution analyses under various reaction conditions (e.g., temperature, solvent, catalyst) are necessary to map out the reactivity of this compound. This would involve the identification and quantification of all products formed in a given reaction, allowing for the determination of reaction selectivity and the elucidation of competing reaction pathways. The absence of such data in the scientific literature prevents a thorough discussion on this topic.

Role as a Building Block and Reactive Intermediate in Complex Organic Synthesis

While nitro-substituted pyridines and pyridine carboxylic acids are valuable building blocks in organic synthesis, the specific applications of this compound in complex synthetic strategies are not well-documented. Its potential as a reactive intermediate is also an area that requires further investigation.

Cycloaddition Reactions

There is no specific information available in the scientific literature regarding the participation of this compound in cycloaddition reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, could theoretically allow it to act as a dienophile or a heterodienophile in Diels-Alder reactions. However, the influence of the carboxylic acid group and the hydrate form on this reactivity has not been experimentally explored. Similarly, its potential role in 1,3-dipolar cycloadditions is yet to be investigated.

Condensation and Coupling Reactions

Detailed studies on the involvement of this compound in specific condensation and coupling reactions are not available. The carboxylic acid functionality suggests that it could participate in esterification and amidation reactions. Furthermore, the pyridine ring could potentially undergo various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are common for pyridine derivatives. Decarboxylation of the acid could also lead to a reactive intermediate for subsequent coupling. However, without experimental evidence, the feasibility, scope, and limitations of these reactions for this specific compound remain unknown.

Formation of Nitrogen-Containing Heterocycles

The use of this compound as a precursor for the synthesis of more complex, fused, or substituted nitrogen-containing heterocycles has not been specifically reported. While its functional groups suggest potential for intramolecular cyclization or for serving as a scaffold in multicomponent reactions to build new heterocyclic systems, dedicated research in this area is absent from the available literature.

Coordination Chemistry and Metal Complexation of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Ligand Design and Coordination Modes

4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitropicolinic acid, is a derivative of pyridine-2-carboxylic acid (picolinic acid). Its structure, featuring a carboxylic acid group at the 2-position and a nitro group at the 4-position, provides specific functionalities for metal ion coordination.

The spatial arrangement of the pyridine (B92270) nitrogen atom and the adjacent carboxylic acid group strongly predisposes 4-Nitro-2-pyridinecarboxylic acid to act as a bidentate chelating agent. Upon deprotonation of the carboxylic acid, the ligand can form a stable five-membered ring with a metal ion by coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. This N,O-bidentate chelation is the most common coordination mode for picolinic acid and its derivatives. sjctni.edu

The presence of the electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen atom. This electronic effect could influence the strength of the metal-nitrogen bond compared to the unsubstituted picolinic acid.

While bidentate chelation is dominant, other coordination modes are theoretically possible, though less common:

Monodentate Coordination: The ligand could coordinate solely through a carboxylate oxygen or, less likely, the pyridine nitrogen.

Bridging Ligand: The carboxylate group could bridge two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The formation of a five-membered chelate ring upon bidentate coordination leads to a significant thermodynamic stabilization known as the chelate effect. This results in metal complexes that are considerably more stable than those formed with analogous monodentate ligands.

Table 1: Cumulative Stability Constants (log β) for Picolinic Acid Complexes with Various Metal Ions (Note: Data is for the analogous compound Picolinic Acid and serves as a comparative reference.)

Metal Ionlog β₁log β₂log β₃
Cu(II)7.513.718.2
Ni(II)6.512.116.5
Zn(II)5.610.414.1
Co(II)5.810.614.4
Fe(II)5.29.5-
Mn(II)4.07.1-
Fe(III)9.016.522.1

Data compiled from various sources for illustrative purposes. Conditions may vary.

Coordinated Water (Aqua Ligand): Water molecules can act as ligands, directly bonding to the metal center. quora.com In this case, the formula of the complex would include the water molecule within the coordination sphere, for example, [M(L)x(H2O)y], where L is the deprotonated 4-nitro-2-pyridinecarboxylate ligand.

Lattice Water (Water of Crystallization): Water molecules can be incorporated into the crystal lattice without being directly bonded to the metal ion. quora.com These lattice waters contribute to the stability of the crystal structure through hydrogen bonding with the ligand, coordinated water molecules, or counter-ions. rsc.orgpsu.edumdpi.com

The presence and role of the hydrate (B1144303) moiety can significantly affect the crystal packing, solubility, and sometimes even the magnetic or electronic properties of the complex. rsc.org

Synthesis and Characterization of Metal Complexes

While specific reports detailing the synthesis of metal complexes with 4-Nitro-2-pyridinecarboxylic acid are scarce, general synthetic routes can be inferred from the chemistry of similar ligands. sjctni.edu Typically, a reaction between the ligand and a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like water or ethanol (B145695) would be employed. ajol.inforesearchgate.net The resulting complexes can be isolated as crystalline solids upon slow evaporation or cooling.

Transition metals are well-known for forming stable complexes with N,O-donor ligands like picolinic acid. ajol.info It is expected that 4-Nitro-2-pyridinecarboxylic acid would form complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). The coordination geometry would depend on the metal ion and the stoichiometry of the reaction, with octahedral and square planar geometries being common. sjctni.edu

Table 2: Expected Coordination Characteristics of Potential Transition Metal Complexes (Note: This table is illustrative and based on the known behavior of analogous ligands.)

Metal IonExpected Stoichiometry (Metal:Ligand)Probable GeometryPotential Role of Water
Cu(II)1:1 or 1:2Distorted Octahedral, Square PlanarCoordinated or Lattice
Ni(II)1:2OctahedralCoordinated or Lattice
Co(II)1:2OctahedralCoordinated or Lattice
Zn(II)1:2Octahedral, TetrahedralCoordinated or Lattice
Fe(III)1:2 or 1:3OctahedralCoordinated or Lattice

Main group metals, particularly alkali metals, alkaline earth metals, and p-block elements like aluminum, can also form complexes with pyridinecarboxylic acids. The interactions are often more electrostatic in nature compared to transition metals. The coordination modes can be more varied, with the ligand potentially acting as a bridging unit to form polymeric structures. The hydrate water molecules often play a significant role in satisfying the coordination sphere of the metal and in forming extensive hydrogen-bonding networks that stabilize the crystal structure.

Table 3: Expected Coordination Characteristics of Potential Main Group Metal Complexes (Note: This table is illustrative and based on the known behavior of analogous ligands.)

Metal IonExpected Stoichiometry (Metal:Ligand)Probable Structural FeaturePotential Role of Water
Na(I)1:1Polymeric chainCoordinated and Lattice
Mg(II)1:2Mononuclear or PolymericCoordinated and Lattice
Ca(II)1:2PolymericCoordinated and Lattice
Al(III)1:3Mononuclear OctahedralLattice

Research Findings on 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Coordination Chemistry Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of this compound, particularly concerning its complexation with lanthanide and actinide elements. Despite extensive searches, no specific research articles or structural data detailing the synthesis, electronic properties, or advanced structural analysis of coordination compounds involving this specific ligand could be identified.

The field of coordination chemistry extensively investigates how organic ligands bind to metal ions, forming complexes with unique structural and electronic properties. Pyridine carboxylic acids and their derivatives are a well-studied class of ligands due to their versatile coordination modes. However, the specific isomer, this compound, appears to be a largely unexplored building block in the synthesis of coordination compounds, especially with f-block elements.

Consequently, information required to detail the following aspects of its coordination chemistry is not available in the public domain:

Lanthanide and Actinide Coordination Compounds: There are no published studies on the synthesis or characterization of lanthanide or actinide complexes with this compound.

Electronic Structure and Redox Properties: Without synthesized complexes, there is no experimental or theoretical data on ligand-to-metal charge transfer phenomena or any potential redox-switchable coordination features.

Advanced Structural Elucidation: No single-crystal X-ray diffraction data exists for coordination compounds of this ligand, which is essential for determining precise coordination geometries. Similarly, spectroscopic signatures that would define the metal-ligand interactions are undocumented.

While research exists for other isomers of nitro-substituted pyridine carboxylic acids and for various pyridine dicarboxylic acids in complex with a range of metals, this information cannot be extrapolated to accurately describe the behavior of the specific compound of interest. The unique positioning of the nitro and carboxylic acid groups on the pyridine ring would significantly influence its electronic properties and steric factors, leading to distinct coordination behavior.

The absence of foundational research on the coordination of this compound with any metal ion, let alone the f-block elements, prevents a scientifically accurate discussion on the topics outlined. Further experimental research is necessary to synthesize and characterize these potential coordination compounds before a detailed analysis of their properties can be undertaken.

Supramolecular Chemistry and Crystal Engineering with 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are expected to be the dominant forces in the crystal packing of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303), creating a complex three-dimensional network. The molecule contains multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Carboxyl-Water Interactions in Hydrate Formation

The presence of a water molecule of hydration is a direct result of strong hydrogen bonding. The carboxylic acid group is a primary site for these interactions. It is anticipated that the carboxylic acid's hydroxyl group (–OH) would act as a hydrogen bond donor to the oxygen atom of the water molecule. Concurrently, the carbonyl oxygen (C=O) of the carboxylic acid would act as a hydrogen bond acceptor from the water molecule's hydrogen atoms. nih.govnih.gov This interplay creates a robust connection, integrating the water molecule directly into the primary structure. In many hydrated carboxylic acids, water molecules act as bridges, linking adjacent acid molecules through a network of hydrogen bonds, which can lead to the formation of tapes, sheets, or more complex architectures. researchgate.net

Pyridine (B92270) Nitrogen as a Hydrogen Bond Acceptor

The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, often stronger than a carbonyl oxygen. rsc.org In the crystal structure of 4-Nitro-2-pyridinecarboxylic acid hydrate, this nitrogen atom is expected to be a primary acceptor site. A strong hydrogen bond is anticipated between the water molecule (acting as a donor) and the pyridine nitrogen. This O–H···N interaction is a well-established and reliable supramolecular synthon in crystal engineering, often playing a directive role in the assembly of molecules containing both pyridine and carboxylic acid functionalities. rsc.orgbldpharm.com

Aromatic Stacking Interactions (π-π, C-H...π, lone pair-π)

Beyond hydrogen bonding, non-covalent interactions involving the aromatic π-system are critical in defining the crystal's architecture.

Intermolecular Aromatic Ring Interactions

Aromatic stacking, or π-π interactions, between adjacent pyridine rings are expected to contribute significantly to the crystal's cohesive energy. researchgate.net Due to the electronic nature of the pyridine ring, which is modified by an electron-withdrawing nitro group and a carboxylic acid group, these interactions are likely to adopt an offset or parallel-displaced geometry rather than a face-to-face arrangement. This geometry helps to minimize electrostatic repulsion. The typical distances for such interactions are between 3.3 and 3.8 Å between the centroids of the aromatic rings. researchgate.net

Other, weaker interactions also play a role. C-H···π interactions , where a hydrogen atom from one molecule interacts with the electron cloud of an adjacent aromatic ring, are likely present. Furthermore, lone pair-π interactions could occur, where the lone pair of electrons on an oxygen atom of a nitro or carboxyl group interacts with the π-system of a neighboring ring. nih.gov The nitrogen atom of the nitro group itself can also engage in so-called π-hole interactions , acting as an electrophilic region that interacts favorably with electron-rich lone pairs. nih.govnih.gov

Co-crystallization and Molecular Recognition Phenomena

The ability of this compound to participate in co-crystallization is rooted in its capacity to form reliable supramolecular synthons, particularly the well-established carboxylic acid-pyridine heterodimer. researchgate.net This interaction, along with other non-covalent forces, drives the formation of multi-component crystals with diverse chemical and physical properties.

Design and Synthesis of Co-crystals

The design of co-crystals involving this compound is guided by the principles of crystal engineering, which leverage an understanding of intermolecular interactions to predict and control the assembly of molecules in a crystal lattice. The primary design strategy involves the selection of co-formers with functional groups complementary to those of the target molecule.

Key Supramolecular Synthons:

Carboxylic Acid-Pyridine Heterosynthon: This is the most anticipated and robust synthon, formed between the carboxylic acid group of 4-Nitro-2-pyridinecarboxylic acid and a pyridine nitrogen on a co-former. researchgate.net

Hydrogen Bonding with the Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with suitable donor groups on the co-former.

π-π Stacking: The electron-deficient nature of the nitro-substituted pyridine ring allows for favorable π-π stacking interactions with electron-rich aromatic co-formers.

Common Synthesis Methods:

The synthesis of co-crystals of this compound can be achieved through various established methods:

MethodDescription
Solution Evaporation Stoichiometric amounts of the acid and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals.
Grinding The solid reactants are ground together, either neat (dry grinding) or with the addition of a small amount of a liquid (liquid-assisted grinding), to induce co-crystal formation.
Slurry Crystallization A suspension of the reactants is stirred in a solvent in which they have limited solubility. Over time, the more stable co-crystal phase crystallizes from the solution.

While specific co-crystals of this compound are not extensively documented in publicly available literature, the principles of co-crystal design strongly suggest its potential to form stable co-crystals with a variety of co-formers, including other pyridine derivatives, amides, and aromatic compounds.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org The formation of such complexes is driven by non-covalent interactions and is highly dependent on the size, shape, and chemical complementarity of the host and guest.

In the context of this compound, its potential role in host-guest chemistry could manifest in two ways:

As a Guest: The molecule could be encapsulated within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The hydrophobic pyridine ring and the polar substituents would influence its binding within the host's cavity.

As a Component of a Host Framework: Through self-assembly, molecules of this compound could form a crystalline lattice with voids or channels capable of accommodating smaller guest molecules (solvents or other small organic molecules). This would lead to the formation of inclusion compounds or clathrates. wikipedia.org

Detailed research on specific host-guest systems involving this compound is scarce. However, the structural features of the molecule suggest that the formation of inclusion compounds, particularly with solvent molecules, is a plausible scenario during its crystallization.

Crystallographic Engineering of Self-Assembled Systems

Crystal engineering aims to design and synthesize functional solid-state structures based on an understanding of intermolecular interactions. The predictable nature of certain interactions, like the carboxylic acid-pyridine synthon, makes molecules like this compound valuable tools in this field.

Rational Design of Supramolecular Structures

The rational design of supramolecular structures using this compound as a building block relies on a hierarchical approach to intermolecular interactions. The strongest and most directional interactions will typically dictate the primary assembly of the molecules, which is then modified by weaker forces.

Hierarchy of Interactions:

Strong Hydrogen Bonds: The O-H···N hydrogen bond of the carboxylic acid-pyridine synthon is expected to be the primary organizing force in co-crystals.

Weaker Hydrogen Bonds: C-H···O interactions involving the pyridine ring and the nitro or carboxylic acid groups can play a significant role in reinforcing the supramolecular structure.

π-π Stacking: These interactions will influence the packing of the aromatic rings, leading to the formation of columnar or layered structures.

By carefully selecting co-formers with specific functionalities, it is, in principle, possible to guide the self-assembly process to yield desired supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

Factors Influencing Molecular Assembly

The final crystalline structure of this compound and its co-crystals is a result of a delicate balance of various factors. Understanding and controlling these factors are crucial for successful crystal engineering.

Key Influencing Factors:

FactorInfluence on Molecular Assembly
Solvent The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are formed. The solvent can also be incorporated into the crystal structure as a guest molecule.
Stoichiometry The molar ratio of the components in a co-crystallization experiment can determine the stoichiometry of the resulting co-crystal and can also lead to the formation of different polymorphic forms.
Temperature and Pressure These thermodynamic parameters can affect the stability of different crystalline phases and can be used to control the outcome of a crystallization experiment.
Presence of Functional Groups The electronic nature and position of substituents on both the pyridine carboxylic acid and the co-former can significantly alter the strength and directionality of intermolecular interactions, leading to different packing arrangements. For instance, the presence of the electron-withdrawing nitro group in 4-Nitro-2-pyridinecarboxylic acid can enhance the acidity of the carboxylic proton and influence the geometry of hydrogen bonds. rsc.org

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating 4 Nitro 2 Pyridinecarboxylic Acid Derivatives

Design and Synthesis of MOFs with Pyridinecarboxylic Acid Linkers

The synthesis of MOFs is a process of self-assembly where metal ions or clusters (nodes) are connected by organic ligands (linkers) to form extended crystalline networks. The choice of synthetic method is crucial as it can dictate the resulting topology, crystallinity, and phase purity of the final product.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs, including those derived from functionalized pyridinecarboxylic acids. researchgate.netumt.edu.my These methods involve heating the constituent metal salts and organic linkers in a sealed vessel, typically a Teflon-lined stainless steel autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal). mdpi.com The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF structure. cmu.edu

The specific reaction conditions—such as temperature, reaction time, solvent system, and the presence of modulators—can significantly influence the final structure. For instance, in the solvothermal synthesis of three different MOFs using a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, variations in the metal source (Cd(II) vs. Ni(II)) and other reagents led to frameworks with entirely different topologies. nih.gov

The following table details the solvothermal conditions used to synthesize three distinct MOFs using a nitro-functionalized pyridylbenzoic acid ligand, highlighting the sensitivity of the final structure to the synthetic parameters.

MOF IDMetal SaltLigand (HL)Solvent(s)Temperature (°C)Resulting Topology
MOF (1) Cd(NO₃)₂·4H₂O3-nitro-4-(pyridin-4-yl)benzoic acidDMF, CH₃OH120dia
MOF (2) Cd(CH₃COO)₂·2H₂O3-nitro-4-(pyridin-4-yl)benzoic acidDMA, H₂O120pcu
MOF (3) Ni(NO₃)₂·6H₂O3-nitro-4-(pyridin-4-yl)benzoic acidDMA, H₂O120sql
Data sourced from research on MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov

Template-Assisted Synthesis of Porous Materials

Template-assisted synthesis is a sophisticated strategy used to direct the formation of MOFs with specific morphologies or pore structures that may be inaccessible through conventional spontaneous crystallization. researchgate.net This method utilizes a pre-formed structure or molecule (a template) to guide the assembly of the metal ions and organic linkers. rsc.org Templates can range from surfactants and ionic liquids to complex anionic metal clusters. nih.gov

For pyridinecarboxylic acid-based MOFs, templates can be employed to control structural outcomes. For example, various amino- or pyridine-alcohol molecules have been used as templates in reactions involving pyridine-3,5-dicarboxylic acid, leading to a diversity of framework structures. rsc.org In another example, an anionic iodocuprate cluster served as a template to direct the formation of a 3D cationic cobalt MOF. nih.gov While specific examples using 4-Nitro-2-pyridinecarboxylic acid are not prominent, the principle remains applicable. The use of a template could potentially guide the assembly of this specific linker and metal ions to form non-interpenetrated frameworks or to stabilize structures with larger, more accessible pores.

Topological Analysis of MOF Structures

Topological analysis simplifies complex MOF structures into underlying nets composed of nodes (the metal centers or clusters) and linkers (the organic ligands). whiterose.ac.ukrsc.org This approach provides profound insight into the connectivity and architecture of the framework, enabling classification and a deeper understanding of its structure-property relationships.

Nodal and Linker Connectivity in Frameworks

The final topology of a MOF is determined by the coordination geometry of the metal node and the connectivity of the organic linker. The 4-Nitro-2-pyridinecarboxylic acid ligand can coordinate to metal centers through both its carboxylate group and the nitrogen atom of the pyridine (B92270) ring, acting as a versatile linker.

Research using the analogous 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) ligand demonstrates how different synthetic conditions can produce varied nodal structures and connectivities, resulting in topologically distinct frameworks. nih.gov

MOF (1): The Cd(II) atom acts as a 4-connected node with a distorted pentagonal bipyramidal geometry. These nodes are interconnected by the ligands to form a fourfold interpenetrating three-dimensional (3D) framework with a dia (diamondoid) topology. nih.gov

MOF (2): Two distinct Cd(II) ions are connected by three carboxylate groups to form a binuclear [Cd₂(COO)₃] cluster. This cluster functions as a 6-connected node, which is further linked to produce a non-interpenetrating 3D framework with a pcu (primitive cubic) topology. nih.gov

MOF (3): The Ni(II) ion, with an elongated octahedral geometry, acts as a 4-connected node. These nodes are linked by the ligands to generate a two-dimensional (2D) network with a sql (square lattice) topology. nih.gov

The following table summarizes the key topological features of these three frameworks.

MOF IDMetal NodeNode ConnectivityLinkerTopologyDimensionality
MOF (1) Cd(II) ion4-connected3-nitro-4-(pyridin-4-yl)benzoatedia 3D (interpenetrated)
MOF (2) [Cd₂(COO)₃] cluster6-connected3-nitro-4-(pyridin-4-yl)benzoatepcu 3D
MOF (3) Ni(II) ion4-connected3-nitro-4-(pyridin-4-yl)benzoatesql 2D
Data sourced from research on MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov

Porosity and Channel Characteristics

The arrangement of nodes and linkers defines the porosity and channel system within a MOF, which are critical for applications like gas storage and separation. Porosity is typically characterized by pore size (microporous <2 nm, mesoporous 2-50 nm, macroporous >50 nm) and total pore volume. mdpi.com

Functionalization and Post-Synthetic Modification of MOFs

While MOFs can be functionalized by using pre-designed linkers like 4-Nitro-2-pyridinecarboxylic acid (a direct synthesis approach), another powerful strategy is post-synthetic modification (PSM). rsc.org PSM involves the chemical transformation of a pre-existing MOF, allowing for the introduction of new functional groups without altering the underlying framework. researchgate.net

The nitro group is an excellent candidate for both imparting inherent functionality and serving as a reactive handle for PSM. researchgate.net

Inherent Functionality: The electron-withdrawing nature of the -NO₂ group enhances the Lewis acidity of the MOF framework. This can be highly advantageous for catalysis, particularly in reactions that rely on Lewis acid sites. researchgate.net The polarity of the nitro group is also key to the selective adsorption of polar gases like CO₂. researchgate.net

Post-Synthetic Modification: The nitro group itself can be chemically modified. A common and powerful PSM reaction is the reduction of the nitro group to an amino group (-NH₂). This transformation would convert an acidic, electron-deficient framework into a basic, electron-rich one, fundamentally changing its chemical properties. The resulting amino-functionalized MOF could then be used for base catalysis or as a platform for further modifications, such as Schiff base reactions. researchgate.net This ability to alter the chemical nature of the pore environment while maintaining the parent topology is a cornerstone of the PSM approach. rsc.org

Absence of Scientific Literature on "4-Nitro-2-pyridinecarboxylic acid hydrate" in Metal-Organic Frameworks

Despite a comprehensive search of available scientific databases and literature, there is currently no published research detailing the use of "this compound" as a ligand in the synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the specific topics outlined in the user's request, which include:

Stability and Robustness of MOF Structures:There are no studies that have investigated the stability and robustness of MOFs constructed with 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303).

While the broader field of MOF research is extensive and includes studies on ligands with similar functional groups (such as nitro groups or pyridine-dicarboxylates), the strict requirement to focus solely on "this compound" cannot be met due to the lack of specific research on this compound within the context of MOF chemistry.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not feasible at this time.

Theoretical and Computational Chemistry Studies of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the behavior of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303). Methods like DFT, particularly with the B3LYP functional, have been effectively used to investigate related compounds, providing a reliable framework for analyzing this molecule. academicjournals.org Such calculations can elucidate the molecule's geometry, the distribution of its electrons, and its chemical reactivity.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 4-Nitro-2-pyridinecarboxylic acid, the presence of the carboxylic acid and nitro groups on the pyridine (B92270) ring introduces specific conformational possibilities. The orientation of the carboxylic acid group relative to the pyridine ring and the nitro group is of particular interest.

In the hydrated form, the water molecule introduces further complexity, with its position and orientation relative to the main molecule being determined by hydrogen bonding interactions. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, the electron-withdrawing nature of the nitro group can influence the geometry of the pyridine ring and the adjacent carboxylic acid group.

ParameterDescriptionTheoretical Insight
Bond LengthsDistances between bonded atoms.DFT calculations can predict the C-C, C-N, C=O, and N-O bond lengths. The strong electron-withdrawing effect of the nitro group is expected to shorten the C-N bond of the pyridine ring and influence the bond lengths within the carboxylic acid group.
Bond AnglesAngles between adjacent bonds.The geometry around the sp² hybridized carbons and nitrogen of the pyridine ring would be approximately 120°. The presence of the bulky nitro and carboxylic acid groups may cause slight distortions from ideal geometry.
Dihedral AnglesTorsional angles describing the conformation of the molecule.The orientation of the carboxylic acid and nitro groups relative to the pyridine ring is a key conformational feature. The planarity of the system and the orientation of the water molecule in the hydrate can be determined.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 4-Nitro-2-pyridinecarboxylic acid, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. academicjournals.org The HOMO, on the other hand, is likely to be distributed over the pyridine ring and the carboxylic acid group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Computational studies on 4-nitropicolinic acid have shown that both the HOMO and LUMO are stabilized (lowered in energy) compared to the unsubstituted picolinic acid, a direct consequence of the nitro group's electronic effect. academicjournals.org

OrbitalEnergy (Calculated)Description and Implication for Reactivity
HOMOCalculations on the related 4-nitropicolinic acid show a stabilized HOMO energy. academicjournals.orgThe HOMO is the highest energy orbital containing electrons and is involved in nucleophilic reactions. Its energy level indicates the ease of electron donation.
LUMOCalculations on the related 4-nitropicolinic acid show a significantly stabilized LUMO energy. academicjournals.orgThe LUMO is the lowest energy orbital without electrons and is involved in electrophilic reactions. A lower LUMO energy suggests a higher propensity to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap is indicative of higher chemical reactivity and lower kinetic stability. The nitro group tends to decrease the HOMO-LUMO gap.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

While electronic structure calculations provide information about the molecule as a whole, QTAIM and NCI analysis offer a more nuanced view of the bonding and interactions within and between molecules. These methods are particularly useful for characterizing the hydrogen bonds and other non-covalent interactions that are critical in the hydrated crystal structure of 4-Nitro-2-pyridinecarboxylic acid.

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. By locating bond critical points (BCPs) in the electron density, one can characterize the strength and nature of both covalent and non-covalent bonds. For the hydrogen bonds between the 4-Nitro-2-pyridinecarboxylic acid molecule and the water molecule, QTAIM can provide quantitative measures of their strength.

NCI analysis is a complementary method that visualizes non-covalent interactions in real space. It is based on the electron density and its derivatives and can distinguish between attractive (like hydrogen bonds) and repulsive interactions. In the context of the hydrated crystal, NCI plots would reveal the regions of hydrogen bonding between the water molecule and the carboxylic acid and/or nitro groups, as well as potential weaker van der Waals interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This allows for a quantitative analysis of donor-acceptor interactions, which are indicative of electron delocalization.

Spectroscopic Property Predictions from Computational Models

Computational models, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational structure of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. The process typically involves optimizing the molecular geometry to find a stable energy minimum, followed by frequency calculations which determine the energies of the normal modes of vibration.

Theoretical calculations for 4-Nitro-2-pyridinecarboxylic acid would reveal characteristic vibrational modes. For instance, the stretching vibrations of the carboxylic acid group (C=O and O-H), the symmetric and asymmetric stretches of the nitro group (NO₂), and various pyridine ring vibrations can be assigned. Comparing calculated frequencies with experimental data, often after applying a scaling factor to the computed values to account for anharmonicity and basis set limitations, allows for a detailed assignment of the experimental spectrum.

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Pyridine Carboxylic Acid (Note: This table is illustrative as specific computational data for 4-Nitro-2-pyridinecarboxylic acid hydrate is not readily available in the cited literature.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
O-H stretch (Carboxylic Acid)34503200-3500 (broad)
C-H stretch (Aromatic)30503000-3100
C=O stretch (Carboxylic Acid)17201700-1750
NO₂ asymmetric stretch15501530-1560
Pyridine ring stretch16001580-1610
NO₂ symmetric stretch13451340-1360
C-O stretch (Carboxylic Acid)12501210-1320

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. acs.orgrsc.org These calculations provide theoretical predictions of the ¹H and ¹³C chemical shifts for 4-Nitro-2-pyridinecarboxylic acid.

The predicted chemical shifts are influenced by the electron density around each nucleus. The presence of the electron-withdrawing nitro group and the carboxylic acid group would significantly affect the chemical shifts of the pyridine ring protons and carbons. Theoretical predictions can help in the unambiguous assignment of signals in the experimental NMR spectrum, especially for complex spin systems.

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 4-Nitropyridine (B72724) Derivative (Note: This table is for illustrative purposes to show the utility of GIAO calculations. Specific data for the target compound is not available.)

Carbon AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C2 (ipso-COOH)165.2164.8
C3124.5123.9
C4 (ipso-NO₂)150.1151.0
C5120.8120.5
C6148.9149.3
COOH168.0167.5

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). amazonaws.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For 4-Nitro-2-pyridinecarboxylic acid, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions are typically of π → π* and n → π* character. The nitro group, being a strong chromophore, is expected to significantly influence the UV-Vis spectrum, likely causing a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine carboxylic acid.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Nitroaromatic Compound (Note: This table is illustrative. Specific computational data for this compound is not available in the cited literature.)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3400.25HOMO → LUMO (π → π)
S₀ → S₂2850.12HOMO-1 → LUMO (n → π)
S₀ → S₃2500.45HOMO → LUMO+1 (π → π*)

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamics and interactions of this compound at an atomistic level.

In an aqueous environment, water molecules arrange themselves around the solute to form hydration shells. MD simulations can be used to study the structure and dynamics of these water molecules around 4-Nitro-2-pyridinecarboxylic acid. The polar nature of the carboxylic acid and nitro groups, as well as the pyridine nitrogen, would lead to strong hydrogen bonding interactions with the surrounding water molecules.

Simulations can provide information on the number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the solute. This information is crucial for understanding the solubility and reactivity of the compound in aqueous media.

The 4-Nitro-2-pyridinecarboxylic acid molecule may exhibit different conformations, particularly related to the orientation of the carboxylic acid group relative to the pyridine ring. MD simulations can be employed to sample these different conformations and determine their relative populations in both solution and the solid state.

In solution, the molecule has more conformational freedom, and the simulations can reveal the most stable conformations and the energy barriers for interconversion between them. In the solid state, the conformational landscape is more restricted due to crystal packing forces. Simulations based on the crystal structure can provide insights into the local dynamics and disorder within the crystal lattice.

Advanced Spectroscopic Characterization Techniques for 4 Nitro 2 Pyridinecarboxylic Acid Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about the vibrational modes of 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303).

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For 4-Nitro-2-pyridinecarboxylic acid hydrate, the FT-IR spectrum is expected to exhibit characteristic peaks corresponding to its key structural features: the pyridine (B92270) ring, the carboxylic acid group, the nitro group, and the water of hydration.

Key Expected FT-IR Absorption Bands:

O-H Stretching: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid dimer and the water molecule. The presence of strong hydrogen bonding contributes to the broadening of this peak.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear around 3100-3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is predicted to be in the range of 1720-1680 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹.

C=N and C=C Stretching (Pyridine Ring): Vibrations associated with the C=N and C=C bonds of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

O-H Bending: The bending vibration of the water of hydration is likely to appear around 1640-1630 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid & WaterO-H Stretch3500-2500 (broad)
Pyridine RingC-H Stretch3100-3000
Carboxylic AcidC=O Stretch1720-1680
Water of HydrationO-H Bend1640-1630
Pyridine RingC=N, C=C Stretch1600-1400
Nitro GroupN-O Asymmetric Stretch1550-1500
Nitro GroupN-O Symmetric Stretch1355-1315

Raman Spectroscopy for Molecular Vibrations and Crystal Lattices

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR spectroscopy.

In the analysis of this compound, Raman spectroscopy can provide detailed information about the vibrations of the pyridine ring and the nitro group.

Key Expected Raman Shifts:

Pyridine Ring Vibrations: The characteristic ring breathing modes of the pyridine skeleton are expected to produce strong Raman signals, typically in the 1050-990 cm⁻¹ region. Other ring stretching and deformation modes will also be present.

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, is expected to show a strong band in the Raman spectrum around 1350 cm⁻¹.

Carboxylic Acid Group: The C=O stretching vibration will also be visible in the Raman spectrum, though its intensity can vary.

Lattice Vibrations: In the solid state, low-frequency Raman scattering (typically below 200 cm⁻¹) can provide information about the crystal lattice structure and intermolecular interactions.

Functional Group/FeatureVibrational ModeExpected Raman Shift (cm⁻¹)
Pyridine RingRing Breathing1050-990
Nitro GroupN-O Symmetric Stretch~1350
Carboxylic AcidC=O Stretch1720-1680
Crystal LatticeLattice Modes< 200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Solution-State NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

In solution, high-resolution NMR provides precise information about the chemical environment of each nucleus, allowing for the determination of the connectivity and stereochemistry of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons will be deshielded and appear at a lower field (higher ppm). The acidic proton of the carboxylic acid will likely be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will provide information about each carbon atom in the molecule. The carbon of the carboxylic acid group will appear at a characteristic downfield position (around 160-180 ppm). The carbons of the pyridine ring will have their chemical shifts influenced by the positions of the substituents.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide direct information about the nitrogen atoms in the pyridine ring and the nitro group. The chemical shifts of these nitrogen atoms are sensitive to the electronic environment and can confirm the presence and nature of these functional groups.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HPyridine Ring Protons7.5 - 9.0
¹HCarboxylic Acid Proton10 - 13 (broad)
¹³CCarboxylic Acid Carbon160 - 180
¹³CPyridine Ring Carbons120 - 150

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is used to study materials in their solid form, providing information about the molecular structure, conformation, and packing in the crystal lattice. This technique is particularly useful for distinguishing between different polymorphic forms or for characterizing amorphous materials. For this compound, ssNMR could be used to:

Confirm the presence of the hydrate: By observing signals corresponding to the water molecule.

Investigate polymorphism: Different crystalline forms would give rise to distinct ssNMR spectra due to differences in the local environment of the nuclei.

Study intermolecular interactions: Through techniques like cross-polarization, ssNMR can provide insights into the proximity of different atoms, revealing details about hydrogen bonding and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-pyridinecarboxylic acid. The electronic transitions involving the nitro group and the conjugated system of the pyridine ring will be prominent. The carboxylic acid group itself is a weak chromophore.

Type of TransitionChromophoreExpected Absorption Range (nm)
π → πPyridine Ring & Nitro Group250 - 350
n → πNitro Group, Carbonyl Group> 300

Analysis of Chromophores and Auxochromes

The electronic absorption spectrum of an organic molecule is determined by the presence of chromophores and auxochromes. slideshare.net A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. quora.comyoutube.com An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. wikipedia.org

In the this compound molecule, the primary chromophore is the nitro group (-NO₂) attached to the pyridine ring . quora.comwikipedia.org The pyridine ring itself, being an aromatic system, also contributes to the chromophoric system. The nitro group is a strong electron-withdrawing group and significantly influences the electronic transitions within the molecule, often resulting in a pale yellow color. youtube.comwikipedia.org

The carboxylic acid group (-COOH) and the nitrogen atom within the pyridine ring can be considered to have auxochromic effects. The carboxylic acid group is classified as an acidic auxochrome. wikipedia.org These groups possess non-bonding electrons that can interact with the π-electron system of the chromophore, leading to a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (εmax). youtube.com This interaction can cause a bathochromic shift (red shift) to a longer wavelength and a hyperchromic effect (increase in absorption intensity). youtube.com

Table 1: Chromophoric and Auxochromic Groups in this compound

Functional GroupClassificationRole in Electronic Absorption
Nitro group (-NO₂)ChromophorePrimary group responsible for UV-Visible light absorption. quora.comwikipedia.org
Pyridine RingChromophoreAromatic system contributing to π→π* transitions.
Carboxylic acid group (-COOH)AuxochromeModifies the absorption wavelength and intensity of the chromophore. wikipedia.org
Pyridine NitrogenAuxochromeThe lone pair of electrons can influence the conjugated system.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent and its ability to form hydrogen bonds can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. researchgate.netresearchgate.net

The molecule possesses both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the nitro group, the carboxylic oxygen atoms, and the pyridine nitrogen). This structure allows for significant interactions with protic and aprotic polar solvents.

Polar Solvents: Increasing the polarity of the solvent can stabilize the charge-separated excited state more than the ground state, especially for π→π* transitions. This stabilization lowers the energy gap for the transition, typically resulting in a bathochromic shift (red shift) to longer wavelengths. chemrxiv.org

Hydrogen Bonding: Protic solvents, such as water and alcohols, can form hydrogen bonds with the solute. Hydrogen bonding to the carbonyl oxygen and nitro group can lower the energy of the n→π* transition, while hydrogen bonding with the carboxylic proton can also influence the electronic distribution. researchgate.net These specific interactions can lead to either bathochromic or hypsochromic (blue) shifts depending on the specific transition and the relative stabilization of the ground and excited states. researchgate.net

The effect of the solvent on the absorption maxima can be correlated using solvatochromic equations that consider parameters for solvent polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. researchgate.net

Table 2: Expected Spectral Shifts in Different Solvent Types

Solvent TypePrimary InteractionExpected Effect on π→π* Transition
Nonpolar (e.g., Cyclohexane)Minimal interactionReference spectrum, λmax at lower wavelength.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsBathochromic (red) shift compared to nonpolar solvents. chemrxiv.org
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding, dipole-dipoleSignificant bathochromic (red) shift due to stabilization of the excited state. researchgate.netresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for elucidating the solid-state structure of crystalline materials. Both single crystal and powder X-ray diffraction provide critical, complementary information about this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density and thus determine the precise position of each atom in the crystal lattice. mdpi.com

For this compound, an SCXRD analysis would provide:

Unambiguous Molecular Structure: Confirmation of the connectivity of atoms and the geometry of the pyridine ring, carboxylic acid, and nitro groups.

Detailed Geometric Parameters: Precise measurements of bond lengths, bond angles, and torsion angles. carleton.edu

Supramolecular Interactions: A detailed map of intermolecular forces, including hydrogen bonding between the carboxylic acid groups, the nitro groups, the pyridine nitrogen, and the water molecules of hydration. mdpi.comnih.gov

Crystal Packing: Information on how the molecules and water molecules are arranged in the unit cell, defining the crystal system and space group. nih.gov

This technique is essential for understanding the specific role of the water of hydration in stabilizing the crystal structure. nih.gov

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze a polycrystalline (powder) sample. americanpharmaceuticalreview.comnih.gov It provides a characteristic "fingerprint" of a crystalline solid, which is a plot of diffraction intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

PXRD is crucial for the bulk characterization of this compound in several ways:

Phase Identification: The obtained diffraction pattern is unique to a specific crystalline phase and can be used to confirm the identity of a synthesized batch against a reference pattern. americanpharmaceuticalreview.com

Purity Assessment: It can detect the presence of other crystalline phases, such as different polymorphs, solvates, or impurities.

Crystallinity Analysis: The sharpness of the diffraction peaks indicates the degree of crystallinity, distinguishing it from amorphous material, which produces a broad halo. nih.gov

Stability Studies: PXRD can be used to monitor changes in the crystal structure due to factors like dehydration or temperature changes. researchgate.net

While SCXRD provides the absolute structure from one perfect crystal, PXRD confirms that the bulk sample consists of that same crystalline phase. cardiff.ac.uk

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular identification and structural elucidation.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). pnnl.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For 4-Nitro-2-pyridinecarboxylic acid (C₆H₄N₂O₄), HRMS can easily distinguish its exact mass from other combinations of atoms that might have the same nominal mass. nih.gov This is a critical step in confirming the identity of the compound.

In addition to molecular ion determination, HRMS is used to analyze the fragmentation patterns of a molecule when subjected to techniques like collision-induced dissociation (CID). nih.gov The fragmentation of 4-Nitro-2-pyridinecarboxylic acid would likely proceed through characteristic losses of its functional groups.

Common fragmentation pathways for related compounds include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Loss of NO₂: Cleavage of the nitro group from the aromatic ring. nih.gov

Loss of COOH: Loss of the entire carboxylic acid functional group.

Analyzing the exact masses of these fragment ions provides further confirmation of the molecular structure and the connectivity of its functional groups. nih.govnih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4-Nitro-2-pyridinecarboxylic Acid

SpeciesFormulaPredicted Exact Mass (m/z)Description
[M-H]⁻C₆H₃N₂O₄⁻167.0098Deprotonated molecular ion
[M-H-NO₂]⁻C₆H₃NO₂⁻121.0142Loss of the nitro group
[M-H-COOH]⁻C₅H₃N₂O₂⁻123.0199Loss of the carboxyl group

Note: The table refers to the anhydrous molecule as the hydrate water is typically lost during ionization. Predicted masses are for the most abundant isotopes.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of this compound. With a molecular weight of 168.11 g/mol for the anhydrous form, its mass spectrum provides a wealth of information about its molecular composition and fragmentation pathways.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected as the precursor ion. For 4-Nitro-2-pyridinecarboxylic acid, this would correspond to an m/z (mass-to-charge ratio) of approximately 169.0. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions, also known as daughter ions. The fragmentation pattern is highly dependent on the chemical structure of the molecule.

Based on the functional groups present—a carboxylic acid and a nitro group on a pyridine ring—several key fragmentation pathways can be predicted. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Predicted Fragmentation Pathways:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a product ion at m/z 151.0.

Loss of the Carboxyl Group (COOH): Decarboxylation is another characteristic fragmentation, leading to a fragment at m/z 124.0.

Loss of the Nitro Group (NO₂): A significant fragmentation pathway for nitroaromatic compounds, which would produce an ion at m/z 123.0.

Loss of Nitric Oxide (NO): Another possible fragmentation from the nitro group, resulting in an ion at m/z 139.0.

Loss of Carbon Dioxide (CO₂): This can occur from the carboxylic acid group, yielding a fragment at m/z 125.0.

The presence and relative abundance of these specific product ions in the MS/MS spectrum serve as a molecular fingerprint, confirming the identity of 4-Nitro-2-pyridinecarboxylic acid. For a closely related isomer, 5-nitropicolinic acid, gas chromatography-mass spectrometry (GC-MS) data has shown characteristic fragments that align with the loss of the nitro and carboxyl groups, lending further support to these predicted pathways.

Interactive Data Table: Predicted Tandem Mass Spectrometry Fragmentation of 4-Nitro-2-pyridinecarboxylic Acid

Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Neutral LossFragment Identity
169.0151.0H₂O[M+H-H₂O]⁺
169.0139.0NO[M+H-NO]⁺
169.0125.0CO₂[M+H-CO₂]⁺
169.0124.0HCOOH[M+H-HCOOH]⁺
169.0123.0NO₂[M+H-NO₂]⁺

Hyphenated Spectroscopic and Chromatographic Techniques for Purity and Mixture Analysis

To ensure the quality and efficacy of this compound, it is crucial to determine its purity and analyze it in the presence of other substances. Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectroscopy, are ideally suited for this purpose.

High-Performance Liquid Chromatography (HPLC) Coupled with UV-Visible Spectroscopy (HPLC-UV):

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is a cornerstone for purity analysis. For pyridinecarboxylic acids, C18 columns are commonly employed due to their ability to separate compounds based on hydrophobicity.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance, likely around 280 nm due to the aromatic and nitro functional groups.

This method can effectively separate the main compound from its synthesis-related impurities or degradation products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines would ensure its accuracy, precision, linearity, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For more complex mixtures or when higher sensitivity and specificity are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. The LC component separates the compounds, which are then introduced into the mass spectrometer for detection and identification. Due to the polar nature of the carboxylic acid group, derivatization is sometimes employed to enhance chromatographic retention and ionization efficiency. For instance, the carboxylic acid can be converted to an ester or an amide.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is not directly amenable to GC analysis due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert the carboxylic acid into a more volatile trimethylsilyl (B98337) (TMS) ester. The resulting derivative can then be readily analyzed by GC-MS, allowing for excellent separation and sensitive detection.

Interactive Data Table: Hyphenated Analytical Techniques for this compound

TechniquePurposeTypical ColumnMobile Phase/Carrier GasDerivatizationDetection
HPLC-UV Purity Assessment, QuantificationC18Acetonitrile/Water with TFANot requiredUV (e.g., 280 nm)
LC-MS Mixture Analysis, Impurity IdentificationC18 or HILICAcetonitrile/Water with formic acidOptional (e.g., esterification)Mass Spectrometry (MS, MS/MS)
GC-MS Trace Analysis, Volatile ImpuritiesDB-5ms or similarHeliumRequired (e.g., silylation)Mass Spectrometry

Catalytic Applications of 4 Nitro 2 Pyridinecarboxylic Acid Derivatives

Role as an Organic Catalyst in Multi-component Reactions

While direct studies on 4-nitro-2-pyridinecarboxylic acid as an organic catalyst are limited, the catalytic activity of its parent compound, pyridine-2-carboxylic acid (picolinic acid), in multi-component reactions (MCRs) provides a strong basis for understanding its potential. MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, adhering to the principles of green chemistry by minimizing waste and energy consumption.

The catalytic prowess of pyridinecarboxylic acids in MCRs often stems from their amphoteric nature, possessing both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. This dual character allows them to act as bifunctional catalysts. For instance, in the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyridine-2-carboxylic acid has been shown to be a highly effective catalyst. icp.ac.ru

A plausible catalytic cycle, which can be extrapolated to the 4-nitro derivative, involves the following steps:

Activation of the Aldehyde: The acidic proton of the carboxylic group protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Nucleophilic Attack: The more activated aldehyde is then susceptible to nucleophilic attack by the enolized 1,3-dione, leading to a Knoevenagel condensation intermediate.

Michael Addition: The aminopyrazole subsequently undergoes a Michael addition to the α,β-unsaturated intermediate.

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration, facilitated by the catalyst, yields the final heterocyclic product.

Catalyst Regeneration: The catalyst is regenerated at the end of the cycle.

The introduction of a nitro group at the 4-position is expected to significantly enhance the Brønsted acidity of the carboxylic group, potentially accelerating the initial aldehyde activation step and leading to higher reaction rates.

The electronic effect of substituents on the aromatic aldehyde has been observed to influence the reaction rate, with electron-donating groups stabilizing the carbocation intermediate and increasing the reaction rate, while electron-withdrawing groups have the opposite effect. icp.ac.ru This supports the proposed mechanism involving electrophilic activation.

Table 1: Effect of Aldehyde Substituents on Reaction Time in the Synthesis of Pyrazolo[3,4-b]quinolinones Catalyzed by Pyridine-2-carboxylic Acid

EntryAldehyde SubstituentReaction Time (min)Yield (%)
14-OCH3298
24-CH3395
3H592
44-Cl790
54-NO21088
Data derived from studies on pyridine-2-carboxylic acid. icp.ac.ru

The development of enantioselective and diastereoselective multi-component reactions is a significant goal in organic synthesis. While specific applications of 4-nitro-2-pyridinecarboxylic acid in this domain are not extensively documented, the broader class of pyridine-based organocatalysts has shown promise. Chiral derivatives of pyridine (B92270) can be employed to create a chiral environment around the reacting substrates, inducing stereoselectivity.

For instance, cinchona alkaloid-derived amines have been successfully used in asymmetric [4+2] cycloaddition reactions to produce 4H-pyran fused pyrrolin-2-one derivatives with good enantioselectivities. nih.gov This highlights the potential for developing chiral derivatives of 4-nitro-2-pyridinecarboxylic acid for stereoselective MCRs. The rigid backbone of the pyridine ring is advantageous for the rational design of chiral catalysts where steric and electronic factors can be fine-tuned to achieve high levels of stereocontrol.

Ligand in Transition Metal Catalysis

The ability of 4-nitro-2-pyridinecarboxylic acid to act as a bidentate N,O-ligand makes it a valuable component in the design of transition metal catalysts. The pyridine nitrogen and the carboxylate oxygen can chelate to a metal center, forming stable five-membered rings. The electronic properties of the ligand, particularly the influence of the 4-nitro group, can have a profound impact on the catalytic activity of the resulting metal complex.

The design of catalytically active metal complexes with 4-nitro-2-pyridinecarboxylic acid ligands involves several key considerations:

Metal Ion Selection: The choice of the transition metal (e.g., Co, Cu, Pd, Rh) is crucial as it determines the types of reactions that can be catalyzed.

Coordination Geometry: The coordination number and geometry of the metal complex (e.g., tetrahedral, square planar, octahedral) influence the accessibility of the catalytic site and the stereochemical outcome of the reaction.

Electronic Effects: The electron-withdrawing nitro group makes the pyridine ring more π-acidic. This can affect the electron density at the metal center, which in turn influences its reactivity in processes like oxidative addition and reductive elimination.

Ancillary Ligands: The incorporation of other ligands in the coordination sphere can be used to fine-tune the steric and electronic properties of the catalyst.

For example, cobalt(II) complexes with 4-nitrobenzoate (B1230335) ligands have been synthesized and characterized, demonstrating both tetrahedral and octahedral geometries depending on the presence of co-ligands like water. researchgate.net These complexes serve as models for understanding how 4-nitro-substituted carboxylic acids coordinate to metal centers.

Metal complexes of pyridinecarboxylic acids and their derivatives are known to be active catalysts for a variety of oxidation and reduction reactions.

Oxidation Reactions: Pyrazinecarboxylic acid, an analogue of pyridinecarboxylic acid, has been shown to be a highly efficient co-catalyst in metal-catalyzed oxidations of alkanes, arenes, and alcohols. icp.ac.ru Cobalt(II) complexes of 4-nitrobenzoates have been specifically studied for the tert-butyl hydroperoxide (TBHP) oxidation of alcohols. researchgate.net The catalytic cycle is believed to involve the formation of high-valent metal-oxo or metal-peroxo species that act as the primary oxidant. The nitro group on the ligand can enhance the stability of the catalyst and modulate the redox potential of the metal center.

Reduction Reactions: The reduction of nitroarenes is an important industrial process for the synthesis of anilines. Transition metal complexes are often employed as catalysts for this transformation. A cobalt(II) complex, though not with 4-nitro-2-pyridinecarboxylic acid itself, has been shown to effectively catalyze the reduction of 4-nitrophenol (B140041) and 4-nitroaniline (B120555) in the presence of sodium borohydride (B1222165). researchcommons.org The catalytic activity is attributed to the ability of the complex to facilitate the transfer of hydride from the reducing agent to the nitro group.

Rhodium(I) complexes with pyridine-based ligands have also been utilized for the selective catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under a carbon monoxide atmosphere. researchgate.net The chemoselectivity for the nitro group over the carboxylic acid is a key advantage of these systems.

Table 2: Catalytic Reduction of 4-Nitroaniline using a Co(II) Complex

Time (min)Absorbance at 381 nmConversion (%)
01.250
50.8532
100.5853.6
150.3968.8
200.2580
250.1588
300.0893.6
Data derived from a study on a Co(II) complex with a different organic ligand. researchcommons.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand coordinated to the palladium center is critical for the efficiency and scope of these reactions. While direct applications of 4-nitro-2-pyridinecarboxylic acid as a ligand in this context are not widely reported, the principles of ligand design suggest its potential utility.

The electron-deficient nature of the 4-nitropyridine (B72724) ring could stabilize the electron-rich Pd(0) active species, potentially preventing catalyst decomposition. Furthermore, the hemilabile nature of the carboxylate group could allow for the temporary dissociation of one of the coordination sites, opening up a vacant site on the metal for substrate coordination during the catalytic cycle.

In a related area, the nitro group itself can be the target of cross-coupling reactions. Recent advancements have shown that the Ar-NO2 bond can undergo oxidative addition to a low-valent palladium center, enabling denitrative cross-coupling reactions. nih.gov This allows for the use of readily available nitroarenes as electrophilic coupling partners in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov While this involves the transformation of a nitro-containing substrate rather than the use of a nitro-containing ligand, it underscores the rich and evolving chemistry of nitroarenes in transition metal catalysis.

The introduction of a nitro group can also facilitate the direct functionalization of the pyridine ring itself through nucleophilic aromatic substitution, a strategy that is complementary to cross-coupling methods. nih.gov

Heterogeneous Catalysis using MOFs with Pyridinecarboxylic Acid Linkers

There is no available research on heterogeneous catalysis using MOFs specifically synthesized with 4-nitro-2-pyridinecarboxylic acid hydrate (B1144303) as the linker.

Surface Active Sites and Reaction Pathways

Detailed information on the surface active sites and reaction pathways for MOFs based on 4-nitro-2-pyridinecarboxylic acid hydrate is not present in the scientific literature.

Catalyst Stability and Recyclability

There are no published studies on the stability and recyclability of catalysts derived from MOFs using this compound.

Role of 4 Nitro 2 Pyridinecarboxylic Acid Hydrate in Advanced Materials Science

Precursor for Functional Organic Materials

As a precursor, 4-Nitro-2-pyridinecarboxylic acid hydrate (B1144303) offers multiple reactive sites for the synthesis of monomers and subsequent polymerization. The carboxylic acid and nitro groups, in particular, are amenable to a variety of chemical transformations.

The carboxylic acid moiety of 4-Nitro-2-pyridinecarboxylic acid hydrate can be readily converted into other functional groups, such as esters, amides, or acid chlorides. This derivatization is a key step in creating monomers suitable for various polymerization techniques. For instance, esterification with a diol could yield a polyester (B1180765) monomer, while reaction with a diamine could produce a polyamide monomer.

Furthermore, the nitro group can be reduced to an amine, which can then be diazotized to create a diazonium salt. Such salts are known to act as radical polymerization initiators upon thermal or photochemical decomposition. While specific studies on this compound for this purpose are not documented, the general chemistry of nitroaromatic compounds supports this potential application.

The functional groups of this compound allow for targeted derivatization to achieve specific material properties. The electron-withdrawing nature of the nitro group can be exploited in the design of materials with specific electronic or optical characteristics. For example, polymers incorporating this moiety might exhibit interesting non-linear optical (NLO) properties.

The pyridine (B92270) nitrogen atom can act as a ligand for metal ions, opening the possibility of creating metal-containing polymers or coordination polymers. These materials often display unique catalytic, magnetic, or photoluminescent properties.

Table 1: Potential Derivatization Reactions of this compound for Monomer Synthesis

Functional GroupReaction TypePotential ProductPolymer Type
Carboxylic AcidEsterificationDi-ester with a diolPolyester
Carboxylic AcidAmidationDi-amide with a diaminePolyamide
Nitro Group (reduced)DiazotizationDiazonium saltRadical Polymerization Initiator
Pyridine NitrogenCoordinationMetal-ligand complexCoordination Polymer

Integration into Polymeric Systems

The incorporation of this compound or its derivatives into polymer structures can be achieved through both covalent and non-covalent approaches, each offering distinct advantages for material design.

Through the synthesis of suitable monomers as described above, 4-Nitro-2-pyridinecarboxylic acid units can be covalently integrated into the main chain of polymers like polyesters and polyamides. This direct incorporation ensures that the properties imparted by the pyridine, nitro, and carboxylic acid functionalities are permanently embedded within the material's structure. The resulting polymers could be explored for applications where robust chemical and thermal stability are required.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the morphology and properties of polymer blends and composites. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. When blended with a polymer containing complementary functional groups (e.g., amides, ethers), it can form strong intermolecular hydrogen bonds, leading to improved mechanical properties or altered thermal behavior of the polymer matrix.

The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic moieties within a polymer backbone, influencing the material's self-assembly and electronic properties.

Application in Coatings and Thin Films

The functional groups present in this compound suggest its potential utility in the formulation of functional coatings and the fabrication of thin films.

The ability of the carboxylic acid and pyridine nitrogen to interact with surfaces, either through covalent bonding or strong physisorption, could make this compound or its derivatives effective as adhesion promoters or surface modifiers in coating formulations. The nitro group could enhance the coating's resistance to UV degradation or provide specific functionalities.

In the context of thin films, materials derived from 4-Nitro-2-pyridinecarboxylic acid could be deposited using techniques like spin-coating or vapor deposition. The resulting films might exhibit interesting optical or electronic properties due to the organized arrangement of the functional moieties. For instance, thin films of coordination polymers based on this ligand could be investigated for sensor applications.

Table 2: Potential Applications in Advanced Materials Science

Application AreaRelevant Property of this compoundPotential Functionality
Functional PolymersReactive functional groupsMonomer for polyesters, polyamides, coordination polymers
Polymer BlendsHydrogen bonding, π-π stackingModifier for mechanical and thermal properties
CoatingsSurface activity, UV absorptionAdhesion promoter, UV stabilizer, functional additive
Thin FilmsSelf-assembly, electronic propertiesActive layer in electronic or optical devices, sensor material

Surface Modification and Adhesion Enhancement

While direct experimental studies on the use of this compound for surface modification are not extensively documented in publicly available research, the inherent chemical functionalities of the molecule suggest its potential in this domain. The carboxylic acid group (–COOH) is a well-known anchoring group, capable of forming strong interactions with a variety of surfaces, including metals, metal oxides, and polymers containing hydroxyl or amine groups. This interaction can occur through hydrogen bonding, electrostatic interactions, or the formation of covalent bonds, effectively grafting the molecule onto a substrate.

The principles of using functionalized organic molecules to improve adhesion are well-established. For example, plasma treatments are often used to introduce polar functional groups onto polymer surfaces to increase surface free energy and promote adhesion. Similarly, applying a primer coat containing molecules with specific functional groups that can interact with both the substrate and the subsequent coating is a common industrial practice. The bifunctional nature of 4-Nitro-2-pyridinecarboxylic acid—with its surface-reactive carboxylic acid and interactive nitropyridine headgroup—fits the profile of a potential adhesion promoter.

Development of Functional Coatings

The development of functional coatings often relies on the incorporation of molecules that impart specific properties such as corrosion resistance, hydrophobicity, or catalytic activity. Pyridine derivatives are utilized in various coating applications. For example, amine salts of aromatic sulfonic acids, including pyridine-based salts, have been employed as curing catalysts in amino and alkyd resin coating compositions. google.com

This compound could serve as a building block in the synthesis of functional polymer coatings. The carboxylic acid group allows it to be polymerized or grafted onto other polymer backbones. The nitropyridine moiety, with its specific electronic and coordination properties, could then impart functionality. For example, coatings incorporating this molecule might exhibit enhanced thermal stability or specific catalytic properties. Pyridine-containing polymers have been investigated for various applications, and the synthetic versatility of pyridine carboxylic acids makes them valuable precursors. rsc.org

Furthermore, the molecule's ability to chelate metal ions could be exploited in creating anticorrosion coatings. By coordinating with metal ions on a substrate surface, a thin film or coating derived from 4-Nitro-2-pyridinecarboxylic acid could form a protective passive layer, inhibiting corrosion processes. The synthesis of polyimides from pyridine-containing diamines, for instance, has been shown to yield materials with good thermal properties, which are crucial for protective coatings in demanding environments. researchgate.net

Considerations for Electronic and Optical Materials Development

Chromophore Integration in Optoelectronic Systems

The structure of 4-Nitro-2-pyridinecarboxylic acid contains the key elements of a chromophore, a part of a molecule responsible for its color and optical properties. The combination of an electron-withdrawing nitro group (–NO₂) and an aromatic pyridine ring creates a system with potential for interesting electronic transitions. Such "push-pull" systems are fundamental to the design of organic optical materials, including dyes and nonlinear optical (NLO) materials.

Research into pyridine derivatives has shown their significant potential in optical applications. Novel chromophores based on the alternation of electron-poor pyridine units and electron-rich units have been synthesized and shown to exhibit attractive optical properties. rsc.org Similarly, new derivatives of nitropyridine compounds have been investigated as dyes for smart materials, showing excellent color intensity and stability when incorporated into polymer films. nih.gov These studies highlight that the electronic transitions within the π-system of the pyridine ring, influenced by charge-transfer interactions with the nitro-chromophore, are responsible for their optical behavior. nih.gov

While specific data for this compound is limited, its structural similarity to these studied compounds suggests its potential as a chromophore. It could be integrated into larger systems, such as polymers or metal-organic frameworks (MOFs), to develop materials for applications like optical sensors, light-emitting diodes (OLEDs), or NLO devices. Pyridine-phenolic ligands, for example, have been developed for use in optical sensors for metal ion detection. lanl.govresearchgate.net

Tuning of Electronic Properties for Device Applications

The electronic properties of a material, such as its conductivity and energy levels, are critical for its use in electronic devices. The introduction of functional groups is a primary method for tuning these properties. In 4-Nitro-2-pyridinecarboxylic acid, the strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring.

Theoretical and computational studies using Density Functional Theory (DFT) have been employed to understand the molecular structure and electronic properties of 4-Nitropicolinic acid (the anhydrous form). These studies investigate the effects of the electron-withdrawing nitro group on the picolinic acid ring and can calculate key electronic parameters. Computational models have been used to study the influence of solvents on the electronic properties, revealing stabilization of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in solution. The energy difference between the HOMO and LUMO levels is a critical parameter that determines the electronic and optical properties of a molecule, including its absorption spectrum and electrochemical behavior.

By modifying the pyridine ring with different functional groups, the electronic landscape can be precisely altered, affecting reactivity and biological interactions. This principle of tuning electronic properties is fundamental in materials science for designing organic semiconductors, transistors, and other electronic components. The data from such computational studies can help in the rational design of new molecules with desired properties for specific device applications.

Data Tables

Table 1: Computational Electronic Properties of 4-Nitropicolinic Acid

This table summarizes theoretical data points that are typically investigated for molecules intended for electronic applications. The values are illustrative of the types of properties calculated in computational studies as mentioned in the literature.

PropertyDescriptionPotential Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (oxidation potential).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (reduction potential).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.Correlates with the energy of the lowest electronic transition, influencing optical absorption and color. A key parameter in semiconductor design.
Dipole Moment A measure of the separation of positive and negative electrical charges within the molecule.Influences intermolecular interactions, solubility, and self-assembly in thin films.

Source: Based on descriptions of computational studies on 4-Nitropicolinic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-2-pyridinecarboxylic acid hydrate, and how can regioselective nitration be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 2-pyridinecarboxylic acid derivatives. Regioselective nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction, the product is purified via recrystallization from aqueous ethanol to isolate the hydrate form. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of nitrating agents can improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms nitro (N–O stretching at ~1520 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and carbon signals.
  • Single-crystal X-ray diffraction : Resolves molecular packing and hydrogen-bonding interactions in the hydrate structure, critical for understanding stability .

Q. What are the safety protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a sealed container under dry, ventilated conditions (20–25°C) to prevent deliquescence.
  • Handling : Use PPE (gloves, goggles) and avoid inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Refer to SDS guidelines for nitroaromatic compounds for spill management .

Advanced Research Questions

Q. How does the hydrate structure influence the compound’s reactivity in catalytic or supramolecular applications?

  • Methodological Answer : The hydrate’s hydrogen-bonding network (e.g., O–H···O interactions between water and carboxylic acid groups) can enhance solubility in polar solvents and stabilize transition states in catalytic reactions. Computational modeling (DFT) paired with experimental kinetics can quantify these effects .

Q. How can contradictions in phase equilibria data for hydrate stability under varying temperatures and pressures be resolved?

  • Methodological Answer : Discrepancies arise from differences in experimental setups (e.g., closed vs. open systems). Use high-pressure differential scanning calorimetry (HP-DSC) to measure dissociation temperatures under controlled gas atmospheres (e.g., N₂ or CO₂). Cross-validate with in-situ Raman spectroscopy to monitor hydrate lattice stability .

Q. What strategies mitigate interference from nitro group reduction during hydrogenation reactions involving this compound?

  • Methodological Answer : Selective hydrogenation of other functional groups (e.g., carbonyls) without reducing the nitro group requires catalysts like Pd/C or PtO₂ under mild H₂ pressure (1–3 atm). Pre-reduction of catalyst surfaces and solvent choice (e.g., acetic acid) can suppress nitro reduction .

Q. How does this compound interact with enzymatic systems, such as hydrolases or oxidoreductases?

  • Methodological Answer : Nitro groups may act as electron-withdrawing moieties, altering enzyme-substrate binding. Conduct kinetic assays (e.g., UV-Vis monitoring of NADH oxidation) with purified enzymes (e.g., dehydrogenases) to assess inhibition or activation. Metal ions (Cu²⁺, Zn²⁺) may modulate activity, as seen in nitrile hydratase systems .

Q. What are the implications of pH and ionic strength on the compound’s stability in aqueous buffer systems?

  • Methodological Answer : Stability studies using HPLC or UV-Vis spectroscopy under varying pH (2–12) and ionic strengths (0.1–1.0 M NaCl) reveal hydrolysis or decomposition pathways. Buffers like MES (pH 6.0–7.0) or phosphate (pH 7.0–8.0) are recommended to minimize degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.